![molecular formula C12H14N2OS B254391 2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)
2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide is a chemical compound that has been widely used in scientific research. It is a white crystalline powder with a molecular formula of C12H14N2OS, and it has a molecular weight of 242.32 g/mol. This compound is also known as N-(4-ethylphenyl)-2-(methylsulfanyl)acetamide or ET-1.
Mecanismo De Acción
The mechanism of action of 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of metalloproteinases by binding to the active site of these enzymes. This leads to a reduction in the degradation of extracellular matrix proteins, which can have a beneficial effect on various biological processes.
Biochemical and Physiological Effects:
2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of metalloproteinases and increase the expression of tissue inhibitors of metalloproteinases (TIMPs), which can have a beneficial effect on tissue remodeling processes. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which can have an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide in lab experiments is its ability to selectively inhibit the activity of metalloproteinases. This compound has also been shown to have a low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the use of this compound in the development of novel therapeutics for various diseases, such as cancer and cardiovascular disease. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-ethylbenzene-1-sulfonyl chloride with sodium cyanide to form N-(4-ethylphenyl)cyanoformamidine. This intermediate is then reacted with methyl mercaptan to form 2-(methylsulfanyl)-N-(4-ethylphenyl)acetamide. Finally, the addition of acetic anhydride and sodium acetate leads to the formation of 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to have an inhibitory effect on the activity of metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This compound has also been used to study the role of endothelin-1 (ET-1), a peptide that is involved in the regulation of vascular tone, in various physiological processes.
Propiedades
Nombre del producto |
2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide |
|---|---|
Fórmula molecular |
C12H14N2OS |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
2-(cyanomethylsulfanyl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C12H14N2OS/c1-2-10-3-5-11(6-4-10)14-12(15)9-16-8-7-13/h3-6H,2,8-9H2,1H3,(H,14,15) |
Clave InChI |
ABXYYHIIJMUFFD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSCC#N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CSCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
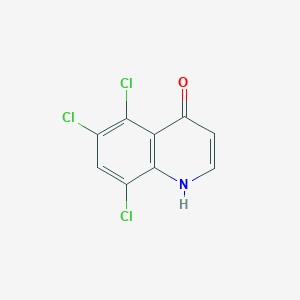
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
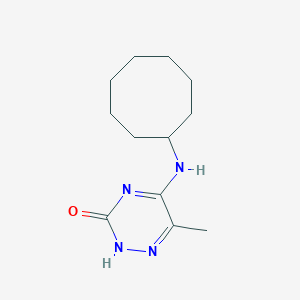
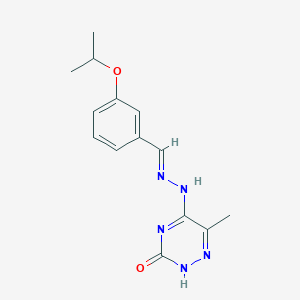
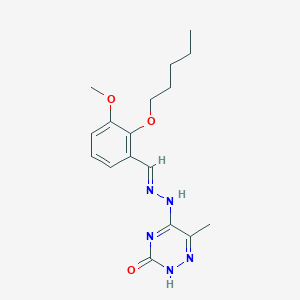
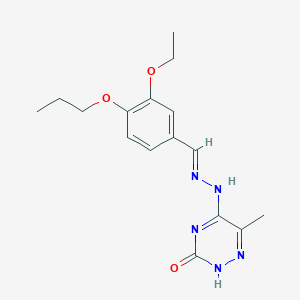
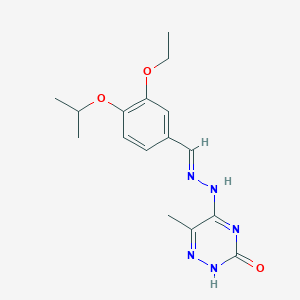
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

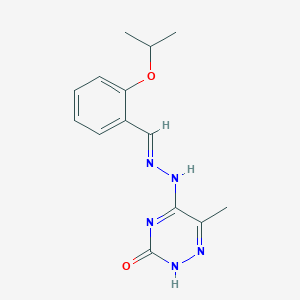
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)